An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Cyclohexylamine Phosphate Solutions
An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Cyclohexylamine Phosphate Solutions
This guide provides a comprehensive technical overview of the thermodynamic properties of aqueous cyclohexylamine phosphate solutions, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple data repository, this document emphasizes the fundamental principles, experimental methodologies, and theoretical frameworks necessary to understand and characterize the behavior of these solutions. While specific experimental data for the cyclohexylamine-phosphate-water ternary system is not extensively available in public literature, this guide equips the reader with the foundational knowledge and detailed protocols to conduct such investigations.
Introduction: The Significance of Thermodynamic Properties in Pharmaceutical Sciences
Cyclohexylamine, a primary aliphatic amine, and its salts, including cyclohexylamine phosphate, are of considerable interest in the pharmaceutical industry.[1][2][3] The phosphate salt of an active pharmaceutical ingredient (API) can significantly alter its physicochemical properties, such as solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy and developability.[4][5] Understanding the thermodynamic properties of aqueous solutions of these salts is paramount for:
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Formulation Development: Predicting the solubility and stability of a drug in various aqueous environments.
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Process Chemistry: Designing and optimizing crystallization and purification processes.
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Biopharmaceutical Assessment: Modeling drug absorption and distribution in physiological systems.
This guide will delve into the key thermodynamic properties—volumetric, transport, and energetic—that govern the behavior of aqueous cyclohexylamine phosphate solutions.
Fundamental Thermodynamic Concepts of Aqueous Electrolyte Solutions
Aqueous solutions of cyclohexylamine phosphate are electrolyte solutions, where the salt dissociates into cyclohexylammonium (C₆H₁₁NH₃⁺) and phosphate (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻, depending on the pH) ions. The interactions between these ions, and between the ions and water molecules, dictate the solution's macroscopic properties.
Ion-Ion and Ion-Solvent Interactions
The behavior of these solutions is a complex interplay of several forces:
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Ion-Dipole Interactions: The electrostatic attraction between the charged ions and the polar water molecules, leading to the formation of hydration shells.
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Hydrogen Bonding: The hydrogen bonds between water molecules, between water and the amine and phosphate ions, and potentially between the ions themselves.
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Hydrophobic Effects: The tendency of the nonpolar cyclohexyl group to avoid contact with water, which can lead to aggregation or specific structural arrangements.
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Acid-Base Equilibria: The protonation/deprotonation of both the cyclohexylamine and the phosphate species, which is highly pH-dependent.
These interactions lead to deviations from ideal solution behavior, which can be quantified by various thermodynamic parameters.
Theoretical Frameworks
Several models are used to describe the thermodynamic properties of electrolyte solutions.
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Debye-Hückel Theory: This model provides a theoretical basis for understanding the behavior of dilute electrolyte solutions by considering long-range electrostatic interactions.
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Pitzer Equations: An extension of the Debye-Hückel theory, the Pitzer model includes terms for short-range interactions and is applicable to more concentrated solutions.
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Group Contribution Models (e.g., SAFT-γ Mie): These models predict thermodynamic properties by considering the contributions of the different functional groups within the molecules.[6] This approach is particularly useful when experimental data is scarce.[6]
Experimental Characterization of Thermodynamic Properties
A thorough understanding of the thermodynamic properties of aqueous cyclohexylamine phosphate solutions requires rigorous experimental measurement. This section details the key experimental techniques and provides step-by-step protocols.
Volumetric Properties: Density and Apparent Molar Volume
Density measurements provide insights into the packing efficiency and volume changes upon mixing. The apparent molar volume ( Vϕ ) is a particularly useful parameter for understanding solute-solvent and solute-solute interactions.
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Instrument Calibration: Calibrate the vibrating tube densitometer with dry air and deionized, degassed water at the desired temperature.
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Sample Preparation: Prepare a series of aqueous cyclohexylamine phosphate solutions of known concentrations (molality or molarity) using a high-precision analytical balance.
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Measurement:
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Inject the sample solution into the oscillating tube of the densitometer.
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Allow the temperature to equilibrate to the setpoint (e.g., 298.15 K).
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Record the oscillation period once it stabilizes. The instrument software will convert this to a density value.
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Thoroughly clean and dry the tube between each measurement.
-
-
Data Analysis:
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Calculate the apparent molar volume ( Vϕ ) using the following equation:
Vϕ=ρM−mρρ01000(ρ−ρ0)
where:
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M is the molar mass of cyclohexylamine phosphate.
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ρ is the density of the solution.
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ρ0 is the density of the pure solvent (water).
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m is the molality of the solution.
-
-
The following diagram illustrates the workflow for determining volumetric properties.
Caption: Workflow for the determination of volumetric properties.
Transport Properties: Viscosity
Viscosity is a measure of a fluid's resistance to flow and is highly sensitive to the size and shape of molecules and the intermolecular forces within the solution.
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Instrument Setup:
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Select an appropriate Ubbelohde or Cannon-Fenske capillary viscometer based on the expected viscosity of the solutions.
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Place the viscometer in a constant temperature bath, ensuring it is perfectly vertical.
-
-
Calibration: Calibrate the viscometer using a standard fluid of known viscosity (e.g., deionized water) at the experimental temperature.
-
Measurement:
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Introduce a known volume of the sample solution into the viscometer.
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Allow the solution to reach thermal equilibrium in the bath.
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Using a pipette bulb, draw the liquid up through the capillary to above the upper timing mark.
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Measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.
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Repeat the measurement at least three times to ensure reproducibility.
-
-
Data Analysis:
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Calculate the kinematic viscosity ( ν ) using the viscometer constant ( C ) and the average flow time ( t ): ν=C⋅t .
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Calculate the dynamic viscosity ( η ) using the density ( ρ ) of the solution: η=ν⋅ρ .
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The relative viscosity ( ηr ) can be calculated as the ratio of the solution viscosity to the solvent viscosity ( η0 ).
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The viscosity B-coefficient, a measure of solute-solvent interactions, can be determined from the Jones-Dole equation for dilute solutions: ηr=1+Ac+Bc .
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Energetic Properties: Heat Capacity and Enthalpy of Dilution
Heat capacity and enthalpy of dilution provide direct information about the energetic changes and structural rearrangements occurring in the solution.
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Instrument Calibration: Calibrate the DSC for temperature and heat flow using standard materials (e.g., indium).
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Sample Preparation:
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Accurately weigh a sample of the solution into a hermetically sealed DSC pan.
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Prepare a reference pan with a similar mass of the pure solvent (water).
-
-
Measurement:
-
Place the sample and reference pans in the DSC cell.
-
Heat the pans at a constant rate (e.g., 5-10 K/min) over the desired temperature range.
-
Record the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
The specific heat capacity ( cp ) is calculated from the differential heat flow, the heating rate, and the sample mass.
-
-
Instrument Setup and Degassing:
-
Thoroughly clean the ITC sample and reference cells.
-
Degas all solutions (solvent and concentrated cyclohexylamine phosphate solution) to prevent bubble formation during the experiment.
-
-
Loading:
-
Fill the sample cell with a dilute solution of cyclohexylamine phosphate or pure water.
-
Fill the injection syringe with a more concentrated solution of cyclohexylamine phosphate.
-
-
Titration:
-
Place the loaded calorimeter in the instrument and allow it to equilibrate thermally.
-
Perform a series of small, precisely controlled injections of the concentrated solution into the sample cell.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to determine the heat change per mole of injectant.
-
The enthalpy of dilution ( ΔHdil ) can be determined from the change in enthalpy as a function of concentration.
-
The following diagram illustrates the experimental workflow for determining the enthalpy of neutralization, a related and important energetic property.
Caption: Experimental workflow for determining the enthalpy of neutralization.
Data Interpretation and Molecular Insights
The experimentally determined thermodynamic properties provide a window into the molecular-level interactions within the solution.
Table 1: Summary of Key Thermodynamic Properties and their Significance
| Property | Symbol | Significance |
| Apparent Molar Volume | Vϕ | Provides information on ion-solvent interactions and changes in water structure. |
| Viscosity B-coefficient | B | Reflects the size and shape of the solute and its effect on the solvent structure. |
| Specific Heat Capacity | cp | Indicates the ability of the solution to store thermal energy and reflects changes in the degrees of freedom of the system. |
| Enthalpy of Dilution | ΔHdil | Measures the heat change upon dilution, providing insights into the energetic changes of ion-ion and ion-solvent interactions. |
By analyzing the concentration and temperature dependence of these properties, one can infer:
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Hydration Effects: The extent to which cyclohexylammonium and phosphate ions are hydrated.
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Structural Changes in Water: Whether the solutes act as "structure-makers" or "structure-breakers" in the aqueous environment.
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Ion Association: The formation of ion pairs or larger aggregates in solution.
Conclusion and Future Directions
Future work should focus on the systematic experimental determination of the density, viscosity, heat capacity, and enthalpy of dilution of aqueous cyclohexylamine phosphate solutions over a range of concentrations and temperatures. Such data will not only be invaluable for the formulation and process development of pharmaceuticals containing this salt but will also contribute to a more fundamental understanding of the complex interplay of forces in aqueous electrolyte solutions.
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